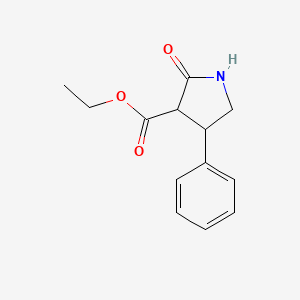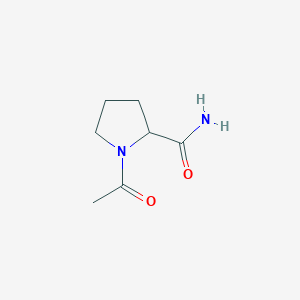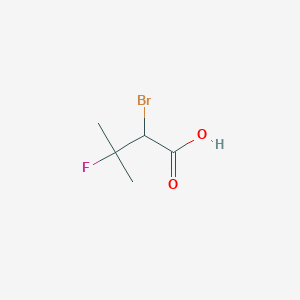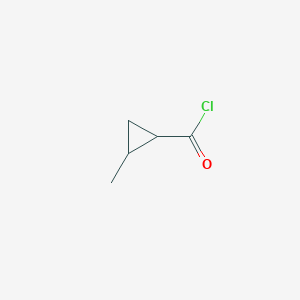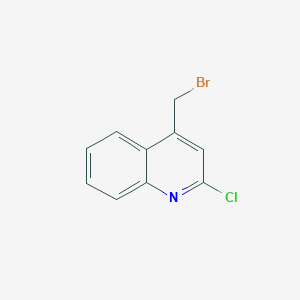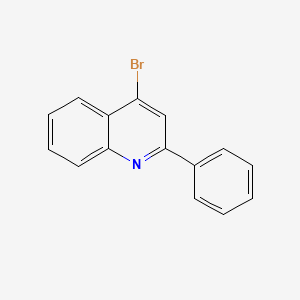
4-Bromo-2-phenylquinoline
Vue d'ensemble
Description
4-Bromo-2-phenylquinoline is a chemical compound with the molecular formula C15H10BrN . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-phenylquinoline consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C15H10BrN/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-10H .Physical And Chemical Properties Analysis
4-Bromo-2-phenylquinoline has a molecular weight of 284.16 . It is a solid substance and should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Medicinal Chemistry: Drug Design and Pharmacology
4-Bromo-2-phenylquinoline: is a compound that has garnered attention in medicinal chemistry due to its structural similarity to quinoline, a pharmacophore known for its broad spectrum of bioactivity . Its potential applications include:
Organic Synthesis: Building Blocks for Complex Molecules
In organic synthesis, 4-Bromo-2-phenylquinoline serves as a versatile intermediate for constructing complex molecular architectures:
- Photoredox Catalysis : The compound’s structure is suitable for applications in visible light photoredox catalysis, a growing field in organic synthesis .
Drug Discovery: Target Identification and Binding Studies
The compound’s role in drug discovery involves:
- Affinity-Based Pull-Down Methods : Utilized for isolating target proteins in drug discovery processes .
- AI-Enhanced Drug Design : Its structural features can be used in machine learning models to predict drug-target interactions .
Medicinal Chemistry: Therapeutic Potential
4-Bromo-2-phenylquinoline: is recognized for its therapeutic potential:
- Bioactive Molecule Development : As a bioactive scaffold, it aids in the development of molecules with desired biological properties .
- Pharmacological Applications : Its derivatives are studied for various pharmacological effects, including antituberculosis and antimalarial activities .
Industrial Chemistry: Material Synthesis
In industrial chemistry, the compound finds applications in:
- Catalyst Design : The compound’s structure is beneficial for designing catalysts used in large-scale industrial processes .
Environmental Chemistry: Pollutant Analysis
4-Bromo-2-phenylquinoline: can also be applied in environmental chemistry for:
Safety and Hazards
The safety information for 4-Bromo-2-phenylquinoline indicates that it is a hazardous substance. It has the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
Mécanisme D'action
Target of Action
Quinoline derivatives, to which 4-bromo-2-phenylquinoline belongs, are known to interact with a wide range of biological targets due to their versatile structure .
Mode of Action
Quinoline derivatives are known to participate in both electrophilic and nucleophilic substitution reactions . These reactions could potentially lead to changes in the target molecules, thereby altering their function.
Biochemical Pathways
Quinoline derivatives have been found to exhibit a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The suzuki–miyaura cross-coupling reaction, which is commonly used in the synthesis of quinoline derivatives, is known for its mild and functional group tolerant reaction conditions, suggesting that these compounds may have favorable pharmacokinetic properties .
Result of Action
Quinoline derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .
Action Environment
The synthesis of quinoline derivatives, including 4-bromo-2-phenylquinoline, involves reactions that are generally environmentally benign , suggesting that these compounds may be stable under a variety of environmental conditions.
Propriétés
IUPAC Name |
4-bromo-2-phenylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKIEFRRBKQXIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10279487 | |
| Record name | 4-bromo-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10279487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-phenylquinoline | |
CAS RN |
5427-93-0 | |
| Record name | 4-Bromo-2-phenylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5427-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-phenylquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005427930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5427-93-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12822 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-bromo-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10279487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




